Potassium ferrite
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;iron(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.K.2O/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKMCDVBZFQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[K+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeKO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Iron potassium oxide (Fe11KO17) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12160-44-0, 39469-86-8 | |
| Record name | Iron potassium oxide (Fe11KO17) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039469868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron potassium oxide (Fe11KO17) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | potassium ferrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthesis Methodologies for Potassium Ferrite
Solid-State Reaction Approaches for Potassium Ferrite (B1171679) Formation
Solid-state reaction is a conventional and widely used method for the synthesis of potassium ferrite. This approach typically involves the high-temperature calcination of a mixture of precursor materials. A common route is the calcination of a ball-milled mixture of iron(III) oxide (Fe2O3) and potassium carbonate (K2CO3) at temperatures ranging from 800 to 1000°C. researchgate.net While effective in producing this compound, this method often requires prolonged heating times to achieve phase purity. researchgate.net
Another solid-state approach involves the thermal decomposition of potassium hexa(carboxylato)ferrate(III) complexes, such as K3[Fe(L)6]·xH2O where L can be formate, acetate, propionate, or butyrate. akjournals.com This process, carried out in a flowing air atmosphere up to 900°C, proceeds through the formation of intermediates like potassium carbonate and α-Fe2O3, which subsequently react at temperatures above 700°C to form KFeO2. researchgate.netakjournals.comakjournals.com
Researchers have also synthesized potassium β-ferrite (K2Fe22O34) via a solid-state reaction of a stoichiometric mixture of K2CO3 and α-Fe2O3 at 1200°C. d-nb.info Solid-state synthesis of potassium ferrate can also be achieved by reacting potassium superoxide (B77818) with iron oxide powder. mdpi.com
Table 1: Comparison of Solid-State Synthesis Methods for this compound
| Precursors | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Iron(III) oxide (Fe2O3) and Potassium carbonate (K2CO3) | Ball-milling followed by calcination at 800-1000°C | Effective but requires long heating times for phase purity. | researchgate.net |
| Potassium hexa(carboxylato)ferrate(III) complexes | Thermal decomposition in air up to 900°C | Forms KFeO2 above 700°C via intermediate formation. | akjournals.comakjournals.com |
| Potassium carbonate (K2CO3) and α-Iron(III) oxide (α-Fe2O3) | Solid-state reaction at 1200°C | Synthesizes potassium β-ferrite (K2Fe22O34). | d-nb.info |
| Potassium superoxide and Iron oxide powder | Solid-state reaction | A viable route for producing potassium ferrate. | mdpi.com |
Solution-Based Synthesis Techniques for this compound
Solution-based methods offer several advantages over solid-state reactions, including lower reaction temperatures, shorter reaction times, and more homogeneous mixing of reactants, often leading to the formation of nanoparticles with controlled size and morphology. researchgate.net
Sol-Gel Methodologies
The sol-gel method is a versatile technique for synthesizing this compound nanoparticles. researchgate.netjmst.orgresearchgate.netjmst.org This process generally involves the use of metal nitrates, such as iron(III) nitrate (B79036) and potassium nitrate, as precursors. jmst.org A chelating agent, commonly citric acid, is used to form a homogeneous solution, which upon heating becomes a viscous gel. jmst.org Subsequent drying and calcination of the gel at temperatures between 500 and 800°C for 2 to 4 hours leads to the crystallization of the KFeO2 phase. The decomposition of citric acid during this process aids in the formation of small crystallites. jmst.org
It has been observed that heat treatments below 800°C can result in the formation of secondary phases like maghemite (γ-Fe2O3) and potassium carbonate (K2CO3). The desired KFeO2 phase becomes dominant at 1000°C, though K2CO3 may still be present due to the absorption of atmospheric CO2. Temperatures exceeding 1300°C can lead to the degradation of the KFeO2 phase. The sol-gel method has been successfully used to produce spherical KFeO2 nanoparticles with an orthorhombic structure and particle sizes in the range of 4–7 nm. jmst.orgresearchgate.netjmst.org
Hydrothermal Synthesis Routes
Hydrothermal synthesis is another effective solution-based method for producing crystalline ferrite materials. This technique involves heating precursor materials in an aqueous solution under high pressure. While specific details on the hydrothermal synthesis of this compound are not as extensively documented as other methods, the general principles of hydrothermal synthesis of other ferrites, such as bismuth ferrite and first-row transition metal ferrites, can be considered. acs.org These studies highlight the ability of hydrothermal methods to produce well-defined, phase-pure crystals. Microwave-assisted hydrothermal synthesis has also emerged as a rapid and simple method for producing mesoporous ferrites. acs.org
Combustion Synthesis Techniques
Combustion synthesis is a rapid technique that can produce this compound at lower temperatures compared to conventional ceramic methods. researchgate.net This method involves a self-propagating, exothermic redox reaction of a precursor mixture. For instance, a mixture of metal nitrates and a fuel like oxalyl dihydrazide (ODH) can be rapidly heated, leading to the formation of stoichiometrically pure and single-phase nanoparticle ferrites at temperatures around 400°C. researchgate.net The thermolysis of potassium hexa(carboxylato)ferrate(III) precursors can also be considered a form of combustion synthesis, yielding KFeO2 at a lower temperature (600°C) and in less time than the conventional ceramic method. researchgate.netakjournals.comakjournals.com
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a direct route for the production of potassium ferrate. wikipedia.org This method typically involves the electrolysis of a potassium hydroxide (B78521) (KOH) solution using an iron anode. wikipedia.org The application of an electrical potential oxidizes the iron to form ferrate ions. A significant advancement in this area is the use of a single-chamber cell with a sodium hydroxide/potassium hydroxide electrolyte system, which allows for the single-step production and separation of high-purity, crystalline K2FeO4 at a reduced cost compared to conventional methods. epa.gov This process is efficient, allows for electrolyte recycling, and does not generate hazardous waste streams. epa.gov
Green Chemistry Inspired Synthesis Methods (e.g., Proteic Sol-Gel)
In line with the principles of green chemistry, novel synthesis methods utilizing bio-based and renewable resources have been developed. A notable example is the proteic sol-gel method for synthesizing KFeO2 particles. researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.gov This method employs powdered coconut water (PCW) as a natural and effective chelating agent. mdpi.com Iron(III) nitrate and potassium nitrate are dissolved in the PCW solution, and upon heating, a viscous gel is formed. mdpi.com Subsequent heat treatments produce this compound. This eco-friendly approach minimizes the use of hazardous substances and promotes the use of renewable precursors.
Another green approach involves the wet oxidation method using waste alkali, demonstrating the potential for sustainable production of potassium ferrate. researchgate.net Furthermore, iron recycled from spent steel pickling liquid has been successfully used as an iron source to prepare potassium ferrate via a wet oxidation method, offering a cost-effective and environmentally friendly synthesis route. mdpi.com
Table 2: Overview of Solution-Based Synthesis Techniques for this compound
| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Sol-Gel | Iron(III) nitrate, Potassium nitrate, Citric acid | Produces nanoparticles with controlled size; requires calcination. | jmst.org |
| Hydrothermal | - | Produces crystalline materials under high pressure. | acs.org |
| Combustion | Metal nitrates, Oxalyl dihydrazide | Rapid, low-temperature synthesis of nanoparticles. | researchgate.net |
| Electrochemical | Iron anode, Potassium hydroxide solution | Direct, high-purity production of potassium ferrate. | wikipedia.orgepa.gov |
| Proteic Sol-Gel (Green) | Iron(III) nitrate, Potassium nitrate, Powdered coconut water | Eco-friendly, uses renewable resources. | mdpi.com |
Controlled Nanostructure Fabrication of this compound
The synthesis of this compound with controlled nanostructures is a significant area of research, focusing on tailoring the material's properties for specific applications. Advanced synthesis methodologies allow for the precise fabrication of various morphologies, from zero-dimensional nanoparticles to two-dimensional nanosheets.
Nanoparticle Synthesis and Morphological Control
The fabrication of this compound (KFeO₂) nanoparticles with defined sizes and shapes is commonly achieved through wet chemical routes, such as sol-gel and co-precipitation methods. These techniques offer control over particle morphology by manipulating reaction parameters.
The conventional sol-gel method is a widely reported technique for synthesizing KFeO₂ nanoparticles. rsc.org This process typically involves the use of metal nitrates as precursors. For instance, potassium nitrate (KNO₃) and ferric nitrate (Fe(NO₃)₃·9H₂O) are used as sources for potassium and iron, respectively. rsc.org In this process, a chelating agent, such as citric acid, is added to the aqueous solution of the metal salts to form stable complexes with the metal cations. rsc.org Ethylene glycol is often introduced and the mixture is heated (e.g., at 80–90 °C) to promote polymerization, resulting in a viscous gel. rsc.org This gel contains a homogeneous distribution of the metal ions, which upon subsequent heat treatment (calcination), decomposes to form the desired KFeO₂ nanoparticles. rsc.org Through this approach, spherical nanoparticles with an orthorhombic crystal structure and particle sizes in the range of 4–7 nm have been successfully synthesized. rsc.org
Another variation is the proteic sol-gel method, which utilizes bio-based precursors like powdered coconut water, aligning with green chemistry principles. nih.gov The morphology of the resulting nanoparticles can also be influenced by capping agents. For example, egg white has been used as a capping agent and a template for the growth and organization of KFeO₂ nanoparticles. researchgate.net Control over particle shape and size can also be achieved by adjusting parameters such as pH, ionic strength, and the temperature of the reaction. wikipedia.org
Nanosheet and Other Low-Dimensional Structure Formation
Beyond nanoparticles, the synthesis of low-dimensional this compound structures, such as nanosheets and hexagonal crystals, has been explored. These structures possess unique anisotropic properties beneficial for various applications.
Hydrothermal synthesis has been successfully employed to create hexagonal crystals of a this compound compound with the formula K₂Fe₄O₇. wikipedia.orgsemanticscholar.org In a typical procedure, potassium hydroxide (KOH) is slowly added to a ferric nitrate solution. semanticscholar.org The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures around 180 °C for a few hours. semanticscholar.org After cooling, the resulting crystals are washed and dried. This method yields hexagon-shaped crystals with sizes that can be controlled, for instance, producing average sizes of 20 µm, 80 µm, and 180 µm. wikipedia.orgsemanticscholar.org These K₂Fe₄O₇ crystals are composed of a 3D framework of corner-sharing FeO₆ octahedra and FeO₄ tetrahedra. rsc.orgresearchgate.net
Furthermore, a facile microwave-assisted synthesis has been developed to produce unique lamellar potassium iron oxide nanosheets. fishersci.fi This rapid method involves heating a suspension of iron(II) sulfate, sodium thiosulfate, and potassium hydroxide with microwave irradiation for a very short duration, such as 5 minutes. fishersci.fi The resulting structures consist of two-dimensional iron oxide building blocks separated by intercalated potassium ions. fishersci.fi
Influence of Synthesis Parameters on Crystalline and Morphological Properties of this compound
The final properties of this compound are highly dependent on the specific parameters used during its synthesis. Key factors include the calcination temperature and the choice and ratio of precursor materials, which critically influence the crystallinity, phase purity, and morphology of the end product.
Calcination Temperature Effects on Crystallinity and Particle Morphology
Calcination is a critical heat treatment step in many synthesis routes for this compound, particularly in sol-gel and co-precipitation methods. The temperature at which this process is carried out has a profound impact on the material's structural and morphological characteristics.
Generally, increasing the calcination temperature leads to improved crystallinity of the KFeO₂ nanoparticles. scielo.org.mxsci-hub.se The additional thermal energy facilitates the growth of crystal grains and the reduction of lattice defects, resulting in sharper and more intense peaks in X-ray diffraction (XRD) patterns. scielo.org.mxustb.edu.cn However, this can also lead to an increase in particle size and, at sufficiently high temperatures, cause significant particle agglomeration due to increased surface energy. ustb.edu.cn
For instance, in a study using an egg white solution method, the particle size of KFeO₂ was found to be strongly dependent on the calcination temperature. The average particle size was estimated to be 57 nm for samples calcined at 773 K (500 °C) and decreased to 38 nm when calcined at 873 K (600 °C). ustb.edu.cn Further increasing the temperature to 973 K (700 °C) resulted in an agglomerated form. ustb.edu.cn The phase purity is also affected; heat treatments below 800°C may result in the formation of secondary phases like maghemite (γ-Fe₂O₃) and potassium carbonate (K₂CO₃). Achieving a pure KFeO₂ phase often requires calcination at temperatures of 800°C or higher. nih.gov
The following table summarizes research findings on the effect of calcination temperature on the properties of KFeO₂ nanoparticles synthesized by a simple egg white solution method. researchgate.netustb.edu.cn
| Calcination Temperature (K) | Average Particle Size (nm) | Coercivity (H_c) (kA·m⁻¹) | Saturation Magnetization (M_s) (A·m⁻¹) |
| 773 | 57 | 3.51 | - |
| 873 | 38 | - | 2.07 x 10⁴ |
| 973 | Agglomerated | 16.89 | - |
Table 1: Effect of calcination temperature on the physical and magnetic properties of KFeO₂ nanoparticles. Data sourced from studies on egg white solution synthesis routes. researchgate.netustb.edu.cn
Precursor Selection and Stoichiometry in this compound Synthesis
The choice of starting materials (precursors) and their precise molar ratios (stoichiometry) are fundamental parameters that dictate the outcome of this compound synthesis. The purity, reactivity, and chemical nature of the precursors directly influence the reaction kinetics and the formation of the desired ferrite phase.
In common synthesis methods like the sol-gel route, metal salts are the preferred precursors. For KFeO₂, potassium nitrate (KNO₃) and iron(III) nitrate (Fe(NO₃)₃) are frequently used as the sources of K⁺ and Fe³⁺ ions, respectively. nih.gov The selection of these nitrate salts is often due to their high solubility in water and their ability to decompose cleanly during calcination. Alternative iron precursors can include iron(II) sulfate. fishersci.fi
Maintaining the correct stoichiometry between the potassium and iron precursors is crucial for obtaining phase-pure KFeO₂. An ideal 1:1 molar ratio of potassium to iron is required. nih.gov Deviation from this ratio can lead to the formation of impurity phases. For example, an excess of potassium may lead to the formation of potassium carbonate (K₂CO₃), especially due to the reaction of potassium species with atmospheric CO₂. nih.gov Conversely, a deficiency of potassium or non-optimal processing conditions can result in the presence of iron oxide phases such as maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃). The use of chelating agents like citric acid helps to ensure a homogeneous mixture of the cations at the molecular level, which promotes the formation of the correct ferrite structure upon heating. rsc.org
Comprehensive Structural and Compositional Characterization of Potassium Ferrite
X-ray Diffraction (XRD) Analysis of Potassium Ferrite (B1171679) Phases
X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline nature of materials. For potassium ferrite, XRD analysis provides crucial information regarding its phase composition, crystal structure, and other structural parameters.
Phase Purity and Crystal Structure Determination
XRD patterns are pivotal in identifying the crystalline phases present in a synthesized material. For this compound, the goal is often to obtain a single-phase material. However, depending on the synthesis method and conditions, such as heat treatment temperature, other phases can coexist. For instance, studies have shown that heat treatments below 800°C can lead to the formation of secondary phases like maghemite (γ-Fe₂O₃) and potassium carbonate (K₂CO₃). The desired KFeO₂ phase typically emerges at temperatures of 800°C or higher, often coexisting with potassium carbonate due to the absorption of atmospheric CO₂. mdpi.com
This compound (KFeO₂) is known to crystallize in an orthorhombic structure. materialsproject.orgjmst.orgnih.govjmst.org This has been confirmed by numerous studies utilizing XRD analysis. jmst.orgjmst.org The orthorhombic crystal system is characterized by three unequal crystallographic axes at right angles to each other. Specifically, KFeO₂ often crystallizes in the Pbca space group. materialsproject.orgustb.edu.cn The structure consists of corner-sharing FeO₄ tetrahedra. materialsproject.org Neutron and X-ray powder diffraction techniques have been employed to determine the crystal and magnetic structures of KFeO₂ at various temperatures. researchgate.net Another phase of this compound, with the formula K₂Fe₂O₄, has also been reported. researchgate.net Additionally, a more complex this compound, K₂Fe₄O₇, has been synthesized and characterized as having a hexagonal crystal shape. mdpi.com
The presence of moisture and carbon dioxide in the air can affect the stability of KFeO₂, leading to the extraction of K⁺ ions and the formation of K₂CO₃·1.5H₂O. nih.gov This highlights the importance of controlled synthesis and characterization environments.
Rietveld Refinement for Precise Structural Parameters
Rietveld refinement is a powerful method used to analyze powder diffraction data for the precise determination of crystal structure parameters. This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.
For this compound, Rietveld refinement has been successfully employed to obtain reliable structural information. ustb.edu.cn The quality of the refinement is often assessed by parameters such as the profile factor (Rₚ), the weighted profile residual (Rwp), and the goodness of fit (GoF). ustb.edu.cn Values of Rₚ and Rwp under 15% are generally considered indicative of a reliable refinement. ustb.edu.cn
Through Rietveld refinement, the lattice parameters of orthorhombic KFeO₂ have been determined. For example, one study reported lattice parameters of a = 5.58 Å, b = 11.17 Å, and c = 16.08 Å. materialsproject.org Another refinement of potassium ferrate(VI) (K₂FeO₄) yielded lattice parameters of a = 7.702 Å, b = 10.346 Å, and c = 5.862 Å. xray.cz These precise measurements are crucial for understanding the structure-property relationships in this compound.
Table 1: Rietveld Refined Lattice Parameters for this compound (KFeO₂) and Potassium Ferrate(VI) (K₂FeO₄)
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| KFeO₂ materialsproject.org | Orthorhombic | Pbca | 5.58 | 11.17 | 16.08 | 90.00 | 90.00 | 90.00 | 1002.96 |
| K₂FeO₄ xray.cz | Orthorhombic | Pnam | 7.702 | 10.346 | 5.862 | 90.00 | 90.00 | 90.00 | 467.1 |
This table presents interactive data based on the text. You can sort and filter the data to explore the structural parameters of different this compound compounds.
Crystallite Size and Lattice Strain Assessment
The broadening of diffraction peaks in an XRD pattern can provide information about the crystallite size and lattice strain within the material. The Scherrer equation is a common method for estimating the average crystallite size from the peak width. However, this method does not account for strain-induced broadening.
More advanced techniques like the Williamson-Hall (W-H) method and the size-strain plot (SSP) method are used to separate the contributions of crystallite size and lattice strain to the peak broadening. uj.edu.plut.ac.ir The W-H method, for instance, can provide an estimation of the average crystallite size and the microstrain induced in the lattice. ut.ac.ir
Studies on this compound nanoparticles have reported crystallite sizes in the nanometer range. For example, KFeO₂ nanoparticles synthesized by a sol-gel method were found to have a crystallite size of about 32 nm. Another study reported that the crystallite size of KFeO₂ nanoparticles decreased with increasing calcination temperature. ustb.edu.cn The assessment of crystallite size and lattice strain is important as these parameters can significantly influence the material's properties.
Electron Microscopy and Morphological Studies of this compound
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and nanostructure of materials at high resolution.
Transmission Electron Microscopy (TEM) for Nanostructure Elucidation
TEM provides detailed information about the internal structure, size, and shape of nanoparticles. For this compound, TEM studies have confirmed the formation of nanoparticles and provided insights into their size distribution.
In one study, KFeO₂ nanoparticles synthesized by a sol-gel method were observed to be spherical with a particle size in the range of 4–7 nm. jmst.orgresearchgate.net Another investigation on KFeO₂ nanoparticles synthesized by an egg white solution method showed that the particle size was dependent on the calcination temperature, with average sizes of 57 nm and 38 nm for samples calcined at 773 K and 873 K, respectively. ustb.edu.cn TEM can also reveal the agglomeration of nanoparticles, which is often attributed to high surface energy and magnetic interactions between them. jmst.org
Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Analysis
SEM is used to examine the surface topography and morphology of materials. It provides a three-dimensional view of the sample's surface, revealing features such as grain size, shape, and arrangement.
SEM analysis of this compound has shown a variety of morphologies depending on the synthesis method and conditions. For KFeO₂ synthesized by a proteic sol-gel method, SEM revealed grains in the micrometric range. mdpi.com In some cases, a hexagonal grain habit characteristic of KFeO₂ has been observed. mdpi.com For K₂Fe₄O₇ crystals prepared by a hydrothermal method, SEM images showed a hexagonal shape with smooth surfaces, with the crystal size varying with the synthesis conditions. mdpi.com SEM can also be used to observe the agglomeration of particles, which can appear as larger structures formed from smaller crystallites. jmst.org
Energy Dispersive Spectroscopy (EDS) for Elemental Composition
Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.org In the study of this compound, EDS is employed to confirm the presence of the constituent elements—potassium (K), iron (Fe), and oxygen (O)—and to estimate their relative abundance. rockymountainlabs.comyoutube.com
Analysis of KFeO₂ nanoparticles synthesized through various methods consistently shows distinct peaks corresponding to K, Fe, and O, verifying the elemental composition of the compound. researchgate.netresearchgate.net Quantitative analysis can provide the atomic percentages of these elements, which can be compared to the theoretical stoichiometry of KFeO₂. For instance, studies on KFeO₂ nanoparticles have used EDS to determine the relative atomic concentrations of elements on the sample surface. ustb.edu.cn
Table 1: Example of Relative Atomic Concentration in KFeO₂ Samples Determined by EDS This table is interactive. Click on the headers to sort the data.
| Calcination Temperature (K) | Carbon (C) at% | Oxygen (O) at% | Potassium (K) at% | Iron (Fe) at% |
|---|---|---|---|---|
| 773 | 24.84 | 43.43 | 8.74 | 22.99 |
| 873 | 23.01 | 45.70 | 7.16 | 24.12 |
| 973 | 45.19 | 37.01 | 7.92 | 9.87 |
Data sourced from a study on KFeO₂ nanoparticles, where carbon is detected as an adventitious surface element. ustb.edu.cn
This elemental verification is a critical step in confirming the successful synthesis of the target material before proceeding with more advanced characterization. ijiset.com
Advanced Spectroscopic Investigations of this compound
To move beyond simple elemental confirmation, advanced spectroscopic methods are utilized to probe the fine details of this compound's electronic structure, surface chemistry, and local atomic environment.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valence States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ias.ac.in In the characterization of KFeO₂, XPS is instrumental in determining the oxidation states of iron and potassium.
A typical XPS survey scan of a KFeO₂ sample confirms the presence of potassium, iron, and oxygen on the surface. ustb.edu.cnustb.edu.cn High-resolution scans of specific elemental regions provide detailed chemical state information:
Fe 2p Region: The high-resolution XPS spectrum for the Fe 2p region in KFeO₂ shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, located at binding energies of approximately 711.2 eV and 724.5 eV, respectively. ustb.edu.cnustb.edu.cn The presence of a satellite peak at around 720.0 eV is also observed. ustb.edu.cnustb.edu.cn These peak positions and the satellite feature are characteristic signatures of the Fe³⁺ oxidation state. ustb.edu.cnrsc.org
K 2p and O 1s Regions: Analysis of the K 2p and O 1s regions confirms the presence of potassium in its typical K⁺ ionic state and oxygen in an oxide environment.
Valence Band Region: The XPS spectrum in the valence band region reveals differences between compounds like KFeO₂ and KAlO₂, indicating that the chemical state of potassium is covalent in KFeO₂. researchgate.netresearchgate.net
These XPS results are crucial for confirming that the surface of the material has the correct elemental valence states (K⁺, Fe³⁺, O²⁻) required for the KFeO₂ compound. ustb.edu.cn
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and/or electronic structure of matter. mdpi.com An XAS spectrum is typically divided into two regions: XANES and EXAFS, both of which provide complementary information about the absorbing atom's environment. mdpi.comxrayabsorption.org
The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.orgornl.gov
For KFeO₂, XANES spectra are measured at both the Fe K-edge and the K K-edge:
Fe K-edge: The energy position of the absorption edge in the Fe K-edge XANES spectrum of KFeO₂ is compared with that of standard iron oxide compounds (e.g., FeO, Fe₂O₃). The edge energy for KFeO₂ aligns closely with the Fe₂O₃ standard, which definitively confirms that the iron atoms are in the +3 oxidation state (Fe³⁺). ustb.edu.cnustb.edu.cnresearchgate.net The pre-edge features of the spectrum are sensitive to the local site symmetry; for KFeO₂, these features are consistent with Fe³⁺ ions occupying a non-centrosymmetric tetrahedral environment. researchgate.netresearchgate.net
K K-edge: Similarly, the K K-edge XANES spectrum of KFeO₂ is compared to a potassium standard, such as potassium iodide (KI). The matching edge energies indicate that the valence state of potassium in the samples is +1 (K⁺). ustb.edu.cnustb.edu.cn
Therefore, XANES analysis provides unambiguous confirmation of the electronic states of both cations in the bulk of the this compound material. ustb.edu.cn
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local atomic environment around the absorbing atom, including interatomic distances (bond lengths), coordination numbers, and the species of neighboring atoms. lehigh.edu
In KFeO₂, the crystal structure consists of a three-dimensional framework of corner-sharing FeO₄ tetrahedra. researchgate.net Analysis of the EXAFS data from the Fe K-edge allows for a quantitative determination of this local structure. The analysis involves Fourier transforming the EXAFS signal to obtain a radial distribution function, where peaks correspond to shells of neighboring atoms. Fitting this data allows for the precise calculation of:
Coordination Number: The analysis confirms that each iron atom is surrounded by four oxygen atoms, consistent with the tetrahedral (FeO₄) coordination known from diffraction studies. researchgate.netresearchgate.net
Bond Distances: The Fe-O bond length within the tetrahedral units can be accurately determined. The positions of peaks in the Fourier transform are directly related to the distance between the absorbing (Fe) and backscattering (O) atoms.
The term "inversion degree" is specifically used to describe the cation distribution in spinel ferrites, where divalent and trivalent cations can occupy both tetrahedral (A) and octahedral (B) sites. researchgate.netscielo.briust.ac.ir this compound (KFeO₂) does not have a spinel structure; instead, it possesses an orthorhombic crystal structure, which is a distorted version of the high-cristobalite structure. researchgate.net
Therefore, the concept of an inversion degree is not applicable. The "cation distribution" in KFeO₂ refers to the specific crystallographic sites occupied by the K⁺ and Fe³⁺ ions. Structural characterization by techniques such as X-ray diffraction and neutron diffraction reveals a highly ordered arrangement: escholarship.org
Fe³⁺ ions: These ions exclusively occupy the tetrahedral sites, forming the corner-linked [FeO₄]⁻ anionic framework. researchgate.net
K⁺ ions: These larger cations reside in the large interstitial cavities or voids within the three-dimensional tetrahedral framework, providing charge balance. researchgate.net
This ordered distribution, with no significant site-swapping between K⁺ and Fe³⁺, is a defining structural characteristic of this compound.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments and Bond Distances
Mössbauer Spectroscopy for Iron Oxidation States, Magnetic Hyperfine Interactions, and Site Preference
Mössbauer spectroscopy is a highly effective technique for probing the local environment of iron nuclei, providing valuable data on oxidation states, magnetic properties, and crystallographic site preferences in this compound.
Studies on KFeO₂ reveal isomer shift (δ) values that are consistent with high-spin Fe³⁺ charge states. nih.gov At room temperature (297 K), the isomer shift is approximately 0.09 mm/s relative to Fe metal, which changes to 0.19 mm/s at 4.2 K. nih.gov The Mössbauer spectra for well-crystallized, ordered KFeO₂ are typically composed of a single six-line hyperfine pattern, which indicates that the Fe³⁺ ions occupy one kind of tetrahedral site in the ordered orthorhombic phase. nih.gov
The thermal decomposition of potassium ferrate(VI) (K₂FeO₄) has been monitored using Mössbauer spectroscopy, which can distinguish between the initial Fe(VI) state and the final Fe(III) products. easychem.org During decomposition in air above 250°C, KFeO₂ is formed. In-situ studies have also provided evidence for the formation of intermediate Fe(V) and Fe(IV) species during the thermally-induced reduction of Fe(VI) to Fe(III). easychem.org
Low-temperature Mössbauer spectroscopy of potassium ferrate(VI) shows a Néel magnetic transition temperature (Tₙ) of approximately 3.8 K. jmst.orgwikipedia.org Below this temperature, the material exhibits antiferromagnetic ordering, confirmed by spectral line intensities recorded in an external magnetic field. jmst.orgwikipedia.org At 1.5 K, a saturation hyperfine magnetic field of 13.8 T is observed for K₂FeO₄. jmst.orgwikipedia.org For KFeO₂, a significantly higher Néel temperature of 983±10°K has been reported. The magnetic hyperfine field (Hhf) for KFeO₂ is strong, measured at 495 kOe at room temperature and increasing to 519 kOe at 4.2 K. nih.gov The small values of quadrupole splitting (EQ), such as 0.040 mm/s at 297 K, are indicative of the local symmetry around the iron nucleus. nih.gov
The table below presents typical Mössbauer parameters for KFeO₂ at various temperatures.
| Temperature (K) | Hyperfine Field (Hhf) (kOe) | Quadrupole Splitting (EQ) (mm/s) | Isomer Shift (δ) (mm/s) |
|---|---|---|---|
| 297 | 495 | 0.040 | 0.09 |
| 180 | 512 | 0.046 | 0.14 |
| 77 | 516 | 0.045 | 0.17 |
| 4.2 | 519 | 0.046 | 0.19 |
Table 1. Mössbauer parameters for KFeO₂ at various temperatures. nih.gov
Fourier Transform-Infrared (FT-IR) Spectroscopy for Metal-Oxygen Vibrations
Fourier Transform-Infrared (FT-IR) spectroscopy is a key analytical tool for identifying the characteristic vibrational modes of metal-oxygen bonds in this compound. The analysis provides qualitative information regarding the structural details of the crystalline material. meadowhead.sheffield.sch.uk For ferrites with a spinel structure, group theory predicts specific infrared active modes corresponding to vibrations at tetrahedral and octahedral sites. ereztech.comcore.ac.uk
In KFeO₂, the characteristic absorption peaks representing the metal-oxygen (M-O) bonds are typically observed in the fingerprint region of the spectrum. researchgate.net The primary absorption band, attributed to the stretching vibrations of the Fe-O bond, is found in the range of 500 to 650 cm⁻¹. researchgate.net More specifically, a band at approximately 690 cm⁻¹ corresponds to the stretching vibrations of the Fe-O bond. jmst.org
Studies on various ferrite systems have established that the high-frequency band (ν₁) around 600 cm⁻¹ is due to the intrinsic vibrations of tetrahedral (Fe-O) complexes, while the lower-frequency band (ν₂) near 400 cm⁻¹ is assigned to metal-oxygen vibrations in octahedral sites. meadowhead.sheffield.sch.ukereztech.comcore.ac.uk In KFeO₂, a characteristic peak for the Fe-OH stretching vibration has also been identified at 848 cm⁻¹. fishersci.ca Furthermore, a vibration mode observed between 1052 and 1060 cm⁻¹ has been attributed to the Fe-K bonds present in KFeO₂. jmst.orgresearchgate.net
The table below summarizes the key FT-IR vibrational bands observed for this compound and their assignments.
| Vibrational Band (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400 | O-H stretching vibration (adsorbed water) | core.ac.ukfishersci.ca |
| 1052 - 1060 | Fe-K bond vibration | jmst.orgresearchgate.net |
| 848 | Fe-OH stretching vibration | fishersci.ca |
| 500 - 650 | Metal-Oxygen (Fe-O) stretching vibration | researchgate.net |
Table 2. Summary of FT-IR vibrational bands for this compound.
Raman Spectroscopy for Vibrational Modes and Structural Insights
Raman spectroscopy provides complementary information to FT-IR, offering deeper insights into the vibrational modes and crystal structure of this compound. For materials with a spinel structure, group theory predicts five first-order Raman active modes (A₁g + E₉ + 3T₂₉). libretexts.org
The Raman spectrum of KFeO₂ nanoparticles with an orthorhombic phase (space group Pbca) reveals three primary Raman active modes: A₁g, E₉, and T₂₉. worldoftest.com Within these modes, multiple distinct Raman absorption peaks can be identified. worldoftest.com A key vibrational band attributed specifically to this compound (KFeO₂) appears at approximately 508 cm⁻¹. jmst.orgresearchgate.networldoftest.com
In general for cubic spinel ferrites, Raman modes observed above 600 cm⁻¹ are associated with the motion of oxygen atoms within the tetrahedral AO₄ groups, with the most intense peak often being the A₁g mode. libretexts.org Lower frequency modes are characteristic of the vibrations within the octahedral sites. The study of KFeO₂ synthesized via a proteic sol-gel method and subjected to heat treatment at 800°C confirmed the presence of the this compound vibrational band at ~508 cm⁻¹. jmst.org
UV-Visible Diffuse Reflectance Spectroscopy for Electronic Transitions and Band Gap Analysis
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is employed to investigate the electronic properties of this compound, specifically its electronic transitions and optical band gap. The band gap energy (E₉) is a critical parameter that influences the material's potential applications in areas like photocatalysis.
For hexagon-shaped this compound (K₂Fe₄O₇) crystals synthesized via a hydrothermal method, UV-Vis DRS analysis revealed a broad absorption in the visible light region with an absorption edge at approximately 858 nm. mdpi.com From this data, the optical band gap was calculated to be a narrow value of 1.44 eV. mdpi.com This narrow band gap indicates that the material can be activated by visible light, making it a candidate for applications such as a heterogeneous photo-Fenton catalyst for degrading organic pollutants. mdpi.com The ability to absorb a significant portion of the visible light spectrum is a key characteristic for efficient photocatalytic activity.
Thermal Analysis Techniques Applied to this compound
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition behavior of this compound by measuring changes in mass as a function of temperature.
TGA of as-prepared KFeO₂ nanoparticles synthesized by the sol-gel method shows an initial, gradual weight loss of about 10% up to 218°C, which is attributed to the removal of physically adsorbed surface water. jmst.org A more significant weight loss occurs at higher temperatures, with a loss of approximately 10% around 392°C, corresponding to the onset of crystallization into the orthorhombic phase. jmst.org Studies on KFeO₂ have demonstrated its high thermal stability, particularly in reducing atmospheres; the onset temperature for its reduction by hydrogen is as high as 727°C. worldoftest.com However, KFeO₂ is reportedly less stable in the presence of CO₂, which can cause it to decompose.
Differential Thermal Analysis (DTA) for Endothermic/Exothermic Processes
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated, revealing whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing).
For the as-prepared precursor gel of KFeO₂, the DTA curve shows several exothermic peaks. jmst.org An initial peak at 218°C corresponds to the endothermic process of water loss, though it is shown as exothermic in some analyses of precursor gels due to complex reactions. jmst.org A subsequent prominent exothermic peak around 392°C indicates the crystallization of the orthorhombic KFeO₂ phase. jmst.org Another exothermic effect observed at 337°C has been related to the Neel temperature, which marks a magnetic phase transition. jmst.org In the synthesis of KFeO₂ from precursor materials, a significant exothermic event is often observed at higher temperatures (e.g., 711°C), which is attributed to the formation of the this compound phase itself.
Conversely, the decomposition of potassium ferrate(VI) (K₂FeO₄) shows a distinct endothermic DTA peak at 273°C. mdpi.com This endothermic process is directly associated with the decomposition of the compound and the corresponding evolution of molecular oxygen. mdpi.com Bond breaking, such as in decomposition, is an endothermic process that requires an input of energy. ereztech.com
The table below details the thermal events observed in the DTA of this compound precursors.
| Temperature (°C) | Thermal Process | Type | Reference |
|---|---|---|---|
| 218 | Loss of physically adsorbed water | Exothermic | jmst.org |
| 273 | Decomposition of K₂FeO₄ with O₂ evolution | Endothermic | mdpi.com |
| 337 | Magnetic phase transition (Neel temperature) | Exothermic | jmst.org |
| 392 | Onset of KFeO₂ crystallization | Exothermic | jmst.org |
| 711 | Formation of KFeO₂ phase from precursors | Exothermic |
Table 3. DTA analysis of thermal processes in this compound and its precursors.
In Depth Electronic and Magnetic Properties of Potassium Ferrite
Electronic Band Structure Analysis of Potassium Ferrite (B1171679)
The electronic band structure of a material dictates its electrical and optical properties. For potassium ferrite, this structure is crucial for its applications in areas such as photocatalysis and electronics.
The electronic band gap is a fundamental parameter of a semiconductor, representing the energy difference between the top of the valence band and the bottom of the conduction band. The band gap of this compound has been determined using several analytical techniques, primarily UV-visible diffuse reflectance spectroscopy and photoluminescence (PL) spectroscopy. mdpi.comresearchgate.net
UV-visible diffuse reflectance spectroscopy is a common method used to determine the band gap of powdered samples. nih.gov The material's absorption of light at different wavelengths is measured, and the band gap energy (Eg) is calculated from the absorption edge. mdpi.com For hexagon-shaped this compound (K₂Fe₄O₇) crystals, a narrow band gap of 1.44 eV has been reported, corresponding to an absorption edge at approximately 858 nm. mdpi.comresearchgate.netscilit.com In another study, KFeO₂ nanoparticles synthesized via a sol-gel method were found to have a band gap of 1.88 eV, which falls within the visible light spectrum. researchgate.net
Photoluminescence spectroscopy provides further insight into the electronic transitions of a material. researchgate.net When a material absorbs photons with energy greater than its band gap, it excites electrons to the conduction band, and their subsequent relaxation can produce light emission. The energy of this emitted light often corresponds closely to the band gap energy. mdpi.com In the case of K₂Fe₄O₇ crystals, a strong photoluminescence peak observed near 820 nm corroborates the band gap energy of 1.44 eV determined by UV-vis spectroscopy. mdpi.comresearchgate.net
Table 1: Reported Electronic Band Gap Values for this compound
The electronic properties of ferrites can be intentionally modified by doping, which involves introducing impurity elements into the crystal lattice. acs.org This process can alter the electronic band structure, charge carrier dynamics, and surface properties. osti.gov While studies specifically on doped KFeO₂ are limited, research on related potassium-containing ferrites and other ferrite systems provides valuable insights.
Doping can change the band gap of the material. For instance, in potassium bismuth ferrite (KBiFe₂O₅), doping with lanthanum (La) at the bismuth site was observed to narrow the optical band gap. acs.org Similarly, doping bismuth ferrite with potassium has been shown to introduce semiconductor characteristics to the otherwise insulating material. osti.gov In some ferrite systems, doping can also influence the conductivity. The substitution of K⁺ ions in place of Ca²⁺ ions in calcium ferrite can lead to alterations in the crystal's geometry, which in turn influences the material's dielectric properties.
The introduction of dopants can create new energy levels within the band gap or shift the positions of the valence and conduction bands, thereby tuning the material's response to electromagnetic radiation and its electrical conductivity.
Determination of Electronic Band Gap
Magnetic Phenomena and Behavior in this compound Systems
This compound exhibits a range of complex magnetic behaviors that are highly sensitive to its crystalline phase and particle size. The literature describes a fascinating, and at times conflicting, picture of its magnetic character, ranging from superparamagnetism in nanoparticles to coexisting ferromagnetic and antiferromagnetic interactions. mdpi.comnih.gov
When the size of a magnetic material is reduced to the nanometer scale (typically below 20 nm), it can exhibit a unique form of magnetism known as superparamagnetism. Several studies have reported that this compound nanoparticles (KFeO₂ NPs) are superparamagnetic at room temperature. jmst.orgjcu.czresearchgate.net This behavior is characterized by the nanoparticles having a single magnetic domain. In the absence of an external magnetic field, their magnetic moments are randomly oriented due to thermal fluctuations, resulting in a net magnetization of zero. However, when an external magnetic field is applied, the magnetic moments align with the field, leading to a large magnetic response, but without the remnant magnetization (remanence) and coercivity typical of ferromagnetic materials. jcu.cz
The superparamagnetic nature of KFeO₂ NPs is confirmed by their magnetic hysteresis loops, which show very low coercivity and remanence. jmst.orgjcu.cz For instance, synthesized KFeO₂ NPs have been shown to possess a magnetic squareness (the ratio of remanent magnetization to saturation magnetization, Mᵣ/Mₛ) of 0.1, meaning they lose over 90% of their magnetism when the external field is removed. jmst.org This property is particularly valuable for biomedical applications, where controlled magnetic response is essential. jmst.orgresearchgate.net The transition from a magnetically ordered state to a paramagnetic state is defined by the Neel temperature, which for KFeO₂ NPs has been reported to be 337 °C. jmst.orgresearchgate.netjmst.orgchemazone.in
The magnetic behavior of bulk this compound is a subject of some debate in the scientific literature, with reports identifying both ferromagnetic and antiferromagnetic characteristics. mdpi.comnih.gov This complexity arises from the arrangement of iron (Fe³⁺) ions within the crystal lattice and the interactions between their magnetic moments.
In an antiferromagnetic material, the magnetic moments of adjacent atoms or ions align in an antiparallel fashion, resulting in a zero net magnetic moment. aip.orgaip.org Studies on specific phases, such as the β''' phase of this compound, have shown evidence of antiferromagnetic ordering. aip.orgaip.org Similarly, Mössbauer spectroscopy of high-purity potassium ferrate(VI) (K₂FeO₄) revealed a perfect antiferromagnetic ordering below its Néel temperature of approximately 3.8 K. acs.orgnih.gov Some reports explicitly describe this compound as an antiferromagnetic material. google.com
Conversely, other reports describe ferromagnetic behavior. mdpi.com Ferrimagnetism, a related phenomenon common in ferrites, involves antiparallel alignment of spins of unequal magnitude, leading to a net spontaneous magnetization. The literature suggests that the superparamagnetic state observed in nanoparticles emerges from what is described as ferromagnetic behavior in the bulk material. mdpi.com This dual description indicates that the dominant magnetic interaction in this compound can be highly dependent on the specific crystal structure, phase, and presence of any impurities. mdpi.comaip.org
Magnetic saturation (Mₛ) is the maximum magnetic moment that a material can achieve when placed in a strong external magnetic field. This value is an intrinsic property of the material and is a key parameter for many of its applications. Studies on this compound have reported a range of saturation magnetization values, which vary depending on the synthesis method, particle size, and sample purity.
Remanence (Mᵣ) is the magnetization that remains in a material after the external magnetic field is removed. Coercivity (Hₑ) is the intensity of the reverse magnetic field required to reduce the magnetization to zero. For superparamagnetic materials like KFeO₂ nanoparticles, both remanence and coercivity are near zero. jmst.org The low remanence is a hallmark of superparamagnetism and is quantified by the low magnetic squareness ratio (Mᵣ/Mₛ), which has been reported to be as low as 0.1 for KFeO₂ NPs. jmst.org
Table 2: Reported Magnetic Properties of this compound
Coercivity and Magnetic Anisotropy Energy Characterization
The coercivity (Hc), the resistance of a magnetic material to becoming demagnetized, and the magnetic anisotropy energy, which determines the orientation of magnetization, are critical parameters in characterizing the magnetic behavior of this compound (KFeO₂). Research has shown that these properties are significantly influenced by factors such as synthesis methods and calcination temperatures.
For instance, in KFeO₂ nanoparticles synthesized via a simple egg white solution method, the coercivity was observed to increase from 3.51 kA·m⁻¹ to 16.89 kA·m⁻¹ as the calcination temperature was raised from 773 K to 973 K. researchgate.netresearchgate.net This increase is attributed to changes in crystallinity and particle size with higher calcination temperatures. researchgate.net
The magnetic anisotropy in ferrites arises from several sources, including magnetocrystalline anisotropy, which is linked to the material's crystal structure and spin-orbit interactions. researchgate.netnii.ac.jp In ultrasmall this compound nanoparticles grown on graphene nanoflakes, a large effective magnetic anisotropy energy density (Keff) was found, which is responsible for the observed magnetic ordering at relatively high temperatures. nih.gov This high magnetic anisotropy is a key factor for applications requiring stable magnetization. researchgate.net
Interactive Data Table: Coercivity of KFeO₂ Nanoparticles at Different Calcination Temperatures
| Calcination Temperature (K) | Coercivity (Hc) (kA·m⁻¹) |
| 773 | 3.51 |
| 873 | - |
| 973 | 16.89 |
| Data sourced from research on KFeO₂ nanoparticles synthesized by an egg white solution method. researchgate.net |
Blocking and Néel Temperatures Investigations
The blocking temperature (TB) and the Néel temperature (TN) are fundamental characteristics that define the magnetic behavior of this compound as a function of temperature. The blocking temperature is the temperature above which a single-domain nanoparticle transitions from a "blocked" ferromagnetic or ferrimagnetic state to a superparamagnetic state. Below the blocking temperature, the nanoparticle's magnetic moment is fixed in a specific direction, while above it, the magnetic moment can fluctuate freely.
Investigations using zero-field cooled (ZFC) measurements on KFeO₂ nanoparticles have revealed distinct blocking temperatures. For nanoparticles calcined at 773 K, a blocking temperature of approximately 125 K was observed. researchgate.netresearchgate.net When the calcination temperature was increased to 873 K, the blocking temperature decreased to about 85 K. researchgate.netresearchgate.net This variation highlights the sensitivity of the blocking temperature to the particle's physical characteristics, which are influenced by the synthesis conditions.
The Néel temperature is the critical temperature above which an antiferromagnetic or ferrimagnetic material becomes paramagnetic. For this compound, various studies have reported its Néel temperature. One study on KFeO₂ nanoparticles synthesized by a conventional sol-gel method determined the Néel temperature to be 337 °C (610 K). jmst.org Another investigation reported an even higher experimental Néel temperature of approximately 1001 K (728 °C). researchgate.net A separate study observed a crystal phase transition near the Néel temperature at 960 K (687 °C). researchgate.net The differences in reported Néel temperatures can be attributed to variations in stoichiometry, crystallinity, and measurement techniques.
Interactive Data Table: Blocking and Néel Temperatures of this compound
| Property | Value | Synthesis/Experimental Condition |
| Blocking Temperature (TB) | ~125 K | Calcined at 773 K researchgate.netresearchgate.net |
| Blocking Temperature (TB) | ~85 K | Calcined at 873 K researchgate.netresearchgate.net |
| Néel Temperature (TN) | 337 °C (610 K) | Sol-gel synthesized nanoparticles jmst.org |
| Néel Temperature (TN) | ~1001 K (728 °C) | Experimental observation researchgate.net |
| Néel Temperature (TN) | ~960 K (687 °C) | Near a crystal phase transition researchgate.net |
Fundamental Mechanisms of Magnetic Response in this compound
The magnetic properties of this compound, like other ferrite materials, are fundamentally governed by a mechanism known as superexchange interaction. arxiv.orgscielo.br This is an indirect exchange interaction between non-adjacent magnetic ions (in this case, Fe³⁺ ions) that is mediated by a non-magnetic ion, which is typically an oxygen anion (O²⁻). scielo.br
In the crystal lattice of this compound, the iron ions can occupy different crystallographic sites, such as tetrahedral (A) and octahedral (B) sites. The magnetic moments of the Fe³⁺ ions on these different sublattices are not aligned parallel to each other. The dominant interaction is an antiferromagnetic superexchange between Fe³⁺ ions on the A sites and those on the B sites (A-B interaction). arxiv.orgjkps.or.kr This leads to an antiparallel alignment of the magnetic moments of the two sublattices.
Theoretical and Computational Research on Potassium Ferrite Systems
Density Functional Theory (DFT) Applications in Potassium Ferrite (B1171679) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgresearchgate.net It has become a versatile and popular tool in materials science, physics, and chemistry for calculating the properties of materials from first principles. wikipedia.org In the study of potassium ferrite systems, DFT provides critical insights into electronic, magnetic, structural, and catalytic properties that are often difficult to probe experimentally.
DFT calculations are employed to model a wide range of phenomena in potassium ferrites and related materials. For instance, DFT has been used to model the migration paths of ions in both undoped and doped this compound (KFeO₂), elucidating mechanisms of ionic conductivity. researchgate.netacs.org It is also instrumental in investigating reaction mechanisms, such as the evolution of oxygen from potassium ferrate (K₂FeO₄) in aqueous solutions. acs.org Furthermore, DFT enables the systematic study of how doping affects material properties, providing a theoretical foundation for designing new functional materials. rsc.orgresearchgate.net
Prediction of Electronic Band Structures and Density of States
A primary application of DFT is the prediction of the electronic band structure and the Density of States (DOS), which are fundamental to understanding the electronic and optical properties of a material. iphy.ac.cn For ferrites, which often exhibit strong electron correlation effects in the Fe 3d states, standard DFT approaches like the Generalized Gradient Approximation (GGA) are frequently enhanced with an on-site Coulomb interaction term (the Hubbard U), a method known as DFT+U. ucl.ac.ukrsc.orgaip.org
While specific band structure diagrams for this compound (KFeO₂) are not extensively detailed in foundational literature, the principles are well-established from studies on analogous ferrite systems. For example, in lithium ferrite (LiFe₅O₈), DFT+U calculations accurately predicted a band gap energy of 1.99 eV for the majority spin state. rsc.org In studies of strontium ferrite (SrFe₁₂O₁九), the inclusion of the Hubbard U parameter was shown to be crucial, transforming the material from a metal (as predicted by GGA) to a magnetic semiconductor and increasing the calculated band gap from 0.5 eV to 3.7 eV. iphy.ac.cn
DFT studies on potassium-adsorbed iron-selenide (FeSe) films demonstrate that potassium deposition effectively dopes electrons into the material, altering the Fermi-surface topology. aps.org This highlights DFT's ability to predict how the presence of potassium, as either a dopant or a structural component, modifies the electronic states and conductivity of a material. In tin-doped this compound (K₂Fe₄O₇), theoretical data confirmed that the enhanced electrocatalytic properties are a direct result of the electronic modifications introduced by the Sn⁴⁺ dopant. rsc.org
| Ferrite Compound | DFT Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| LiFe₅O₈ | DFT+U (U=4 eV) | Band Gap (majority spin) | 1.99 eV | rsc.org |
| LiFe₅O₈ | DFT+U (U=4 eV) | Total Magnetization | 2.5 μB/f.u. | rsc.org |
| SrFe₁₂O₁₉ | PBE-GGA | Band Gap (spin up) | 0.5 eV | iphy.ac.cn |
| SrFe₁₂O₁₉ | GGA+U | Band Gap (spin up) | 3.7 eV | iphy.ac.cn |
| SrGdFe₁₁O₁₉ | GGA+U | Band Gap (spin down) | 1.80 eV | iphy.ac.cn |
Modeling of Magnetic Properties and Exchange Interactions
DFT is a cornerstone for the theoretical investigation of magnetic properties in ferrite materials. arxiv.orgcnr.it It allows for the computation of key magnetic parameters such as saturation magnetization, magnetic anisotropy, and the exchange interaction integrals that govern magnetic ordering. arxiv.orgaip.org These calculations are crucial for developing materials for applications in data storage, permanent magnets, and spintronics. cnr.it
The modeling approach often involves calculating the total energies of various spin configurations within the material's crystal lattice. These energy differences are then mapped onto a Heisenberg model Hamiltonian to extract the exchange interaction parameters (Jᵢⱼ) between different magnetic ions. aip.orgresearchgate.net For instance, a DFT study on SrCo₂Ti₂Fe₈O₁₉ calculated 13 distinct exchange integrals by analyzing 20 different spin arrangements using the GGA+U method. aip.org Such studies reveal that substitutions can significantly alter magnetic interactions; in the case of SrCo₂Ti₂Fe₈O₁₉, the substitution of Fe with Co and Ti was found to decrease the dominant antiferromagnetic interactions involving the 12k crystallographic sites. aip.org
In studies combining DFT with other theoretical methods, DFT-calculated exchange parameters serve as inputs for Monte Carlo simulations to predict temperature-dependent magnetic behavior, such as the Curie temperature. mdpi.com DFT calculations on Ag-doped bismuth ferrite (BiFeO₃) correctly predicted an enhancement in magnetization, attributing it to the perturbation of the Fe-Fe magnetic interactions caused by the Ag dopant. mdpi.com This demonstrates DFT's utility in explaining the magnetic effects of doping, a principle directly applicable to understanding the role of potassium in ferrite structures.
Simulation of Spectroscopic Signatures (e.g., XANES, EXAFS)
DFT calculations are vital for the interpretation of X-ray Absorption Spectroscopy (XAS) data, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). science.govaps.org XAS is an element-specific technique that provides detailed information on the local atomic and electronic structure of materials. scispace.com XANES is sensitive to the valence state, coordination geometry, and electronic band structure, while EXAFS reveals information about interatomic distances, coordination numbers, and local disorder. acs.org
Theoretical spectra simulated using DFT can be compared with experimental data to validate structural models and interpret complex spectral features. science.gov For example, theoretical XANES spectra for iron catalysts promoted with potassium were simulated using multiple scattering formalism (FEFF code) supported by DFT calculations, which qualitatively described the experimental features observed at the potassium K-edge. science.gov This approach helps to elucidate the local chemical environment and structure of the potassium promoter during catalytic processes. researchgate.net
While DFT-based methods are powerful for modeling ground-state properties, simulating the excited states probed by XAS can be challenging. aps.org Advanced theoretical approaches that combine DFT with methods like multiplet ligand-field theory are being developed to more accurately account for the complex interactions between the core hole created during X-ray absorption and the valence electrons. aps.org
Investigation of Reaction Mechanisms and Transition States
DFT is a fundamental tool for elucidating complex chemical reaction mechanisms at the atomic level. By calculating the potential energy surface of a reaction, researchers can identify the minimum energy pathways and determine the structures and energies of reactants, intermediates, products, and, crucially, transition states. mdpi.comgithub.io A transition state is a first-order saddle point on the energy surface, and its energy relative to the reactants defines the activation barrier of the reaction. github.io
In the context of this compound, DFT has been applied to understand its role in various chemical transformations. A notable study on oxygen evolution from potassium ferrate (K₂FeO₄) used DFT to evaluate different mechanistic pathways, including water attack and oxo-coupling. acs.org The calculations, which compared the free energy barriers and predicted kinetic isotope effects, strongly supported an intramolecular oxo-coupling mechanism within a di-iron(VI) intermediate as the most favorable pathway. acs.org
DFT is also widely used to study the catalytic properties of potassium-promoted materials. For the water-gas shift reaction over a silver surface, DFT calculations showed that a potassium promoter enhances catalytic activity by reducing the activation energy for water dissociation. rsc.org The K adatom was found to stabilize key oxygen-containing intermediates and the transition state for H₂O splitting. rsc.org Similarly, DFT studies on ferrite-based systems for H₂S removal have identified active sites and calculated the energetics of dissociative chemisorption pathways. researchgate.net
Analysis of Doping Effects on Electronic and Catalytic Properties
DFT calculations provide unparalleled insight into how the introduction of dopant atoms alters the electronic structure and, consequently, the catalytic activity of materials. This is particularly relevant for this compound systems, where doping is a common strategy for tuning performance.
Electronic Properties: The effect of doping on the electronic and ionic transport properties of this compound has been a subject of significant theoretical research. DFT modeling of titanium-doped KFeO₂ revealed that Ti doping increases ionic conductivity by widening migration channels for potassium ions. researchgate.netacs.org However, the same study showed that at dopant concentrations above 10%, the conductivity begins to decrease. DFT analysis explained this by demonstrating that the regions around the dopant Ti atoms become unavailable for the mobile K⁺ cations, thus impeding their movement. researchgate.netacs.org In a different context, DFT studies on photochromic polymers showed that doping with potassium significantly narrows the electronic band gap, enhancing their semiconductor properties for potential use in solar cells. nih.gov
Catalytic Properties: The promotional effect of dopants on catalytic activity is frequently rationalized using DFT. A combined experimental and theoretical study on tin-doped this compound (K₂Fe₄O₇) nanosheets demonstrated their enhanced performance for key electrochemical reactions (OER, ORR, and HER). rsc.org DFT calculations pinpointed the introduced Sn⁴⁺ ions as the most active catalytic sites responsible for this enhancement. rsc.org In another example, DFT was used to investigate how alkali metal doping affects copper ferrite (CuFe₂O₄) catalysts for soot oxidation. The results indicated that potassium doping was particularly effective at facilitating the formation of oxygen vacancies, which are the primary active sites for the reaction. researchgate.net
| System | Dopant | Finding | Reference |
|---|---|---|---|
| KFeO₂ | Titanium (Ti) | DFT modeling showed doping increases ionic conductivity up to ~10% Ti, then decreases it by blocking migration paths. | researchgate.netacs.org |
| K₂Fe₄O₇ | Tin (Sn) | DFT identified Sn⁴⁺ as the most active catalytic site for OER, ORR, and HER. | rsc.org |
| CuFe₂O₄ | Potassium (K) | DFT calculations revealed K-doping facilitates the formation of oxygen vacancies, the main active sites for soot oxidation. | researchgate.net |
| Ag(111) Surface | Potassium (K) | DFT showed K promotes the water-gas shift reaction by reducing the activation energy for H₂O dissociation. | rsc.org |
Monte Carlo Simulations for Magnetic Behavior Prediction
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly powerful for modeling the temperature-dependent magnetic behavior of materials. researchgate.netresearchgate.net By implementing the Ising model or the more general Heisenberg model, MC simulations using the Metropolis algorithm can predict magnetic properties such as magnetization curves, magnetic phase transition temperatures (Curie or Néel temperatures), and magnetocaloric effects. researchgate.netresearchgate.netacs.org
This method is highly effective for studying complex magnetic systems like ferrites, which often contain multiple magnetic sublattices. researchgate.net MC simulations have been successfully applied to investigate magnetic ordering in ferrites with garnet and spinel structures. mdpi.comresearchgate.netresearchgate.net The simulations model the thermal fluctuations of individual atomic magnetic moments and their interactions, providing a bridge between the microscopic exchange interactions and the macroscopic magnetic properties.
Often, MC simulations are used in conjunction with DFT. In this combined approach, DFT is first used to calculate the exchange interaction parameters between magnetic atoms from first principles. mdpi.com These parameters are then used as inputs for the MC simulation, which models the statistical mechanics of the spin system over a range of temperatures. This multiscale approach was used to study MnFe₂O₄, where DFT provided the exchange coupling interactions, and MC simulations then plotted the magnetic hysteresis loop and determined the magnetic transition temperature, finding good agreement with experimental data. mdpi.com This demonstrates the power of MC simulations to predict the magnetic behavior of ferrites based on their fundamental electronic structure.
Integration of DFT with Experimental Approaches in Materials Science
The synergy between Density Functional Theory (DFT) calculations and experimental methodologies provides a powerful framework for a comprehensive understanding of this compound (KFeO₂) systems. This integrated approach allows researchers to correlate theoretical predictions of atomic-scale properties with macroscopic experimental observations, leading to deeper insights into the material's behavior. Experimental results provide benchmarks for validating computational models, while DFT offers predictive power and a level of detail that is often inaccessible through experiments alone. acs.orgscientific.netarxiv.org
A primary area of this integration is in the elucidation of structural properties. Experimental techniques such as X-ray diffraction (XRD) are used to determine the crystal structure and lattice parameters of synthesized this compound. mdpi.comxray.cz These experimental data are then used as a foundation for DFT calculations. For instance, Rietveld refinement of XRD patterns for KFeO₂ used as a cathode material in potassium-ion batteries, when combined with DFT calculations, revealed subtle changes in the unit cell dimensions, FeO₄ tetrahedral volumes, and inter-tetrahedral angles upon electrochemical cycling. researchgate.net This combined approach demonstrated that while the basic crystal framework remains stable, local geometric distortions occur, which is crucial for understanding the material's performance and degradation. researchgate.netresearchgate.net
Understanding the electronic and magnetic properties of this compound is also significantly enhanced by this integrated approach. Experimental techniques like vibrating sample magnetometry (VSM) and SQUID magnetometry measure bulk magnetic properties such as saturation magnetization. mdpi.com DFT calculations can provide a detailed picture of the electronic structure and the origin of magnetism by calculating properties like local magnetic moments and exchange coupling interactions. mdpi.com In studies on various ferrite systems, theoretical magnetic properties calculated via DFT have shown good agreement with experimental measurements, confirming, for example, the soft ferromagnetic nature of the material. mdpi.com
Furthermore, the combination of DFT and experimental work is instrumental in clarifying reaction mechanisms. In studies of the catalytic activity of ferrates, experimental kinetics data, such as that obtained from stopped-flow techniques, can be rationalized through DFT. acs.org For the reaction of potassium ferrate with water, DFT was used to model different potential transition states and to calculate the corresponding oxygen-18 kinetic isotope effects (¹⁸O KIEs). acs.org The high level of agreement between the theoretically predicted KIEs and those measured experimentally provided strong evidence for a specific intramolecular reaction mechanism. acs.org Similarly, in electrocatalysis, theoretical data from DFT can identify the most active catalytic sites within a material, explaining experimentally observed enhancements in performance. For instance, in tin-doped this compound nanosheets, DFT calculations showed that the introduced Sn⁴⁺ ions served as the active sites, which accounted for the enhanced catalytic activity seen in experiments. rsc.org
The following tables present examples of how data from DFT calculations and experimental measurements are compared to provide a more complete understanding of ferrite systems.
Table 1: Comparison of Experimental and DFT-Calculated Properties for Ferrite-Based Materials This table illustrates the typical correlation between experimental data and theoretical calculations in ferrite research. Values are representative examples from various ferrite studies.
| Property | Experimental Method | Experimental Value | Computational Method | Calculated Value | Reference |
| Lattice Parameter (a) | X-ray Diffraction (XRD) | 7.702(2) Å | DFT | --- | xray.cz |
| Ionic Migration Barrier | Ionic Conductivity | Consistent with <0.3 eV | DFT | <0.3 eV/ion | acs.org |
| Band Gap Energy (Eg) | UV-Vis Spectroscopy | 3.473 - 2.697 eV | DFT | 3.266 - 2.456 eV | jmst.org |
| Curie Temperature (Tc) | Magnetometry | ≈ 588.0 K | Monte Carlo (from DFT) | 580.0 K | mdpi.com |
### 6.1. Catalytic Science and Engineering of this compound Materials
This compound (KFeO₂) and its related phases, such as potassium β-ferrite (K₂Fe₂₂O₃₄), are iron-based oxides that have garnered significant attention in materials science for their catalytic properties. nih.gov These compounds are synthesized through methods like solid-state reactions or sol-gel processes, which typically require high-temperature calcination to achieve the desired crystalline structure and phase purity. nih.gov Their utility as catalysts stems from their unique structural and electronic properties, which are leveraged in a variety of chemical transformations.
#### 6.1.1. Heterogeneous Catalysis in Organic Synthesis
Ferrite nanoparticles, including this compound, have emerged as efficient and robust heterogeneous catalysts for organic synthesis. fishersci.cawikipedia.org Their advantages over traditional homogeneous catalysts include high stability, reduced toxicity, and the convenience of separation from the reaction mixture, often facilitated by their magnetic properties. wikipedia.orgwikipedia.org This ease of recovery allows for catalyst recycling without a significant loss of activity, aligning with the principles of green chemistry by minimizing waste. wikipedia.org
The catalytic activity of spinel ferrites is largely dependent on their structure, with research suggesting that the octahedrally coordinated metal sites are the primary active centers for catalysis, while tetrahedral sites are often inactive. wikipedia.org This is attributed to the larger size of the octahedral sites, which can more effectively coordinate with reactant species. wikipedia.org In the context of reaction mechanisms, metal ferrites can act as Lewis acids, accepting electrons to increase the electrophilicity of certain reactant groups and facilitate the formation of new covalent bonds. wikipedia.org The high surface area and unique electronic properties of nano-sized ferrite particles further enhance their catalytic efficiency, enabling reactions to proceed under milder conditions and with shorter reaction times. wikipedia.org
#### 6.1.2. Photocatalytic Degradation of Organic Pollutants
This compound has demonstrated significant potential in environmental remediation, specifically in the photocatalytic degradation of organic pollutants in wastewater. nih.govfishersci.ca This process often utilizes a photo-Fenton-like reaction, where the ferrite catalyst, in the presence of hydrogen peroxide (H₂O₂) and light, generates highly reactive oxygen species (ROS) that break down resilient organic molecules. nih.govfishersci.ca
Research on hexagonal this compound (K₂Fe₄O₇) crystals has shown their effectiveness in degrading dyes such as methylene (B1212753) blue (MB) and crystal violet (CV). fishersci.ca With a narrow band gap of approximately 1.44 eV, these crystals can be activated by visible light, generating electron-hole pairs. fishersci.ca The process is further enhanced by the presence of H₂O₂, which reacts with the catalyst's iron centers. The Fe³⁺ ions on the catalyst surface are reduced to Fe²⁺, which then react with more H₂O₂ to produce hydroxyl radicals (•OH)—a powerful oxidizing agent primarily responsible for the degradation of the organic pollutants. fishersci.ca
The efficiency of this degradation is closely linked to the physical properties of the catalyst. A larger specific surface area provides more active sites for the reaction, leading to higher degradation rates. fishersci.cafishersci.co.uk For instance, K₂Fe₄O₇ crystals with a smaller average particle size and consequently higher surface area exhibit superior photocatalytic activity. fishersci.ca Studies have achieved complete degradation of methylene blue within 35 minutes under visible light, and the catalyst has demonstrated good stability and reusability over multiple cycles, making it a promising candidate for industrial wastewater treatment. fishersci.ca
#### 6.1.3. Industrial Dehydrogenation Catalysis (e.g., Ethylbenzene (B125841) to Styrene)
One of the most significant industrial applications of potassium-promoted iron oxide catalysts is the dehydrogenation of ethylbenzene to produce styrene, a crucial monomer for the production of polymers like polystyrene. 16streets.comereztech.com In these catalyst systems, this compound phases are not merely additives but are considered integral to the catalytically active sites. ereztech.comwikipedia.orgfishersci.ie The industrial process is typically carried out at high temperatures (550–650°C) in the presence of superheated steam. 16streets.comfishersci.ca
##### 6.1.3.1. Role of this compound Phases in Catalytic Activity
The active state of the catalyst for ethylbenzene dehydrogenation is linked to the presence of specific this compound phases. 16streets.com Research has identified the fully oxidized Fe³⁺-containing phases, namely potassium monoferrite (KFeO₂) and potassium β-ferrite (K₂Fe₂₂O₃₄), as being responsible for the high initial catalytic activity. fishersci.be Under reaction conditions, KFeO₂ often forms on the outer surface of the catalyst particles and is believed to be the primary catalytically active phase. wikipedia.orgfishersci.ie In contrast, catalyst systems based on Fe³O₄ (magnetite) show significantly lower activity. fishersci.ca
Comparative studies have shown that KFeO₂ is among the most active phases for reactions like soot combustion, further supporting its high catalytic capability. wikipedia.org Some advanced catalyst designs propose a composite structure where a potassium-rich, undoped KFeO₂ phase acts as a potassium reservoir, while a potassium-lean K₂Fe₂₂O₃₄ phase, which is more active, is selectively doped to enhance stability and performance. 16streets.comereztech.com
##### 6.1.3.2. Mechanisms of Catalyst Deactivation and Regeneration Research
Catalyst deactivation is a critical issue in the high-temperature dehydrogenation process. The primary mechanisms of deactivation are:
Regeneration of the catalyst is achieved by utilizing the steam that is already part of the feed. Steam plays a dual role: it facilitates the removal of coke deposits through the water-gas shift reaction and, crucially, it re-oxidizes the reduced Fe²⁺ centers back to the highly active Fe³⁺ state, thereby restoring catalytic activity. wikipedia.orgfishersci.be
##### 6.1.3.3. Strategies for Potassium Stabilization in Catalyst Systems
A major challenge for potassium-promoted catalysts operating at high temperatures is the gradual loss of potassium from the catalyst surface through volatilization. 16streets.comereztech.com This loss of the promoter leads to irreversible deactivation. Significant research has focused on strategies to stabilize potassium within the catalyst structure.
A primary strategy is the introduction of dopants into the this compound lattice. nih.gov Elements such as Chromium (Cr) and Cerium (Ce) have been shown to be effective stabilizers for the K₂Fe₂₂O₃₄ phase. wikipedia.orgfishersci.at
By employing these doping strategies, the thermal stability of potassium within the active ferrite phases is enhanced, leading to a longer catalyst lifetime and more stable industrial operation. ereztech.comwikipedia.org
Compound Information Table
A list of chemical compounds mentioned in the article and their corresponding PubChem Compound Identification (CID) numbers.
Advanced Materials Science Research Applications of Potassium Ferrite
Catalytic Science and Engineering of Potassium Ferrite (B1171679) Materials
Mechanisms of Catalyst Deactivation and Regeneration Research
Electrocatalysis for Energy Conversion Reactions (e.g., OER, ORR, HER)
Potassium ferrite, specifically in the K₂Fe₄O₇ (KFO) form, has emerged as a significant trifunctional electrocatalyst, demonstrating activity for the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER). rsc.org These reactions are fundamental to renewable energy technologies such as water splitting and metal-air batteries. frontiersin.orgoaepublish.com The development of efficient, low-cost, and stable electrocatalysts is crucial for accelerating the sluggish kinetics of these reactions. frontiersin.orgresearchgate.net Research has shown that self-supported K₂Fe₄O₇ nanosheets can serve as an effective catalyst for all three key reactions, providing a cost-effective alternative to precious metal catalysts like platinum and iridium oxide. rsc.orgrsc.org
Doping Strategies for Enhanced Electrocatalytic Performance
One notable strategy is the introduction of tin (Sn⁴⁺) into K₂Fe₄O₇ nanosheets. rsc.org Experimental and theoretical data confirm that the introduced Sn⁴⁺ ions act as the most active catalytic sites during the OER and HER processes, significantly enhancing the electrochemical properties of the this compound catalyst. rsc.org Similarly, doping K₂Fe₄O₇ with vanadium (V⁵⁺) has been shown to boost its trifunctional catalytic activity. iwaponline.com This enhancement is attributed to the optimization of the electronic structure and the creation of more active sites for the electrochemical reactions. mdpi.comiwaponline.com
The table below summarizes the enhanced electrocatalytic performance of doped this compound.
| Catalyst | Reaction | Performance Metric | Value |
| Sn-K₂Fe₄O₇ | OER, ORR, HER | Enhanced trifunctional performance compared to pure K₂Fe₄O₇ | N/A |
| V-K₂Fe₄O₇ | OER, ORR, HER | Lower voltage gap (0.834 V) in Zn-air battery vs. pure K₂Fe₄O₇ (0.910 V) | 0.834 V |
| V-K₂Fe₄O₇ | Water Splitting | Lower voltage required (1.54 V at 10 mA cm⁻²) vs. pure K₂Fe₄O₇ (1.59 V) | 1.54 V |
Environmental Engineering and Remediation Applications of this compound
This compound also demonstrates significant potential in environmental applications, particularly in the treatment of contaminated water.
Advanced Oxidation Processes in Wastewater Treatment
This compound (K₂Fe₄O₇) serves as an effective heterogeneous photo-Fenton catalyst for wastewater treatment. mdpi.com Advanced Oxidation Processes (AOPs) are crucial for degrading persistent organic pollutants, such as industrial dyes, which are not easily removed by conventional methods. mdpi.comresearchgate.net In the photo-Fenton process, K₂Fe₄O₇ crystals, which possess a narrow band gap of 1.44 eV, utilize visible light to activate hydrogen peroxide (H₂O₂), a green oxidant. mdpi.comresearchgate.net This process generates highly reactive hydroxyl radicals that can degrade complex organic molecules into simpler, non-toxic substances. mdpi.com
Research has shown that K₂Fe₄O₇ with a high surface area is particularly effective. mdpi.com For instance, in the presence of H₂O₂ and under visible-light irradiation, it achieved 100% degradation of methylene (B1212753) blue and 92% degradation of crystal violet within 35 minutes. mdpi.com The catalyst also exhibits good stability and reusability, making it a promising candidate for large-scale environmental remediation. mdpi.com A composite of K₂Fe₄O₇ with graphitic carbon nitride (g-C₃N₄) and nickel ferrite (NiFe₂O₄) has also shown superior photocatalytic activity for dye degradation under visible light. researchgate.net
Sorption and Removal of Metal Ions from Aqueous Solutions
The KFeO₂ form of this compound is effective for removing heavy metal ions from water. researchgate.netustb.edu.cn While KFeO₂ itself can act as a magnetic sorbent, its primary mechanism of action involves its decomposition in water. researchgate.netacs.orgingentaconnect.com When solid KFeO₂ is added to water containing metal ions like copper (Cu²⁺), it decomposes and yields nanocrystalline iron(III) oxyhydroxides. researchgate.netingentaconnect.com These iron(III) oxyhydroxides then undergo rapid coagulation, efficiently trapping and removing the metal ions from the solution. researchgate.netingentaconnect.com
This in-situ generation of coagulant has been found to be more efficient for Cu²⁺ removal compared to using pre-formed maghemite (γ-Fe₂O₃) nanoparticles as a sorbent. researchgate.netingentaconnect.com This application highlights the potential of KFeO₂ as a simple and effective agent for treating industrial wastewater contaminated with heavy metals. iwaponline.comustb.edu.cn
Energy Storage and Conversion Materials Research Utilizing this compound
This compound is a versatile material in the field of energy storage, with applications in next-generation battery technologies.
Electrode Materials for Advanced Batteries (e.g., Potassium-ion Batteries, Zn-air Batteries)
Zinc-air Batteries: Rechargeable zinc-air batteries are a promising energy storage technology due to their high theoretical energy density and low cost. ucl.ac.ukadvancedsciencenews.comicmab.es A critical component is the air electrode, which requires an efficient bifunctional catalyst for both the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charge. rsc.orgnih.gov Doped this compound (K₂Fe₄O₇) has been successfully utilized as an air-cathode material. rsc.org For example, tin-doped K₂Fe₄O₇ (Sn-KFO) nanosheets used as an air-cathode in a liquid zinc-air battery demonstrated excellent activity and stability, operating for over 1000 hours with a narrow voltage gap of 0.817 V at a current density of 10 mA cm⁻². rsc.org Similarly, vanadium-doped K₂Fe₄O₇ (V-KFO) also showed superior performance, with a longer cycle life (>550 hours) compared to catalysts made of precious metals. iwaponline.com
Potassium-ion Batteries: Potassium-ion batteries (KIBs) are emerging as a potential low-cost alternative to lithium-ion batteries, leveraging the natural abundance of potassium. energy.gov this compound has been explored for use in KIBs in multiple forms. The KFeO₂ structure has been identified as a potential cathode material. researchgate.netustb.edu.cnustb.edu.cn
Furthermore, the K₂Fe₄O₇ phase has been synthesized and identified as a superionic conductor, a material with exceptionally high ionic conductivity, which is a critical property for solid-state electrolytes. rsc.orgresearchgate.net This 3D open-framework material allows for rapid movement of potassium ions. rsc.orgresearchgate.net While not an electrode itself in this context, its use as a solid electrolyte in an all-solid-state potassium metal battery, paired with a Prussian blue cathode, enabled extremely high charge/discharge rates, demonstrating its importance in the development of high-performance KIBs. rsc.orgresearchgate.net
The table below summarizes the performance of this compound in battery applications based on available research.
| Battery Type | This compound Form | Role | Key Finding |
| Zinc-air Battery | Sn-K₂Fe₄O₇ | Air Cathode | Stable operation for >1000 hours with a voltage gap of 0.817 V. rsc.org |
| Zinc-air Battery | V-K₂Fe₄O₇ | Air Cathode | Longer cycling life (>550 hours) than precious metal catalysts. iwaponline.com |
| Potassium-ion Battery | KFeO₂ | Cathode Material | Identified as a potential cathode material for KIBs. ustb.edu.cn |
| Potassium-ion Battery | K₂Fe₄O₇ | Solid Electrolyte | Superionic conductivity; enabled charge/discharge rate of 250C in an all-solid-state cell. rsc.org |
Photoanodes for Dye-Sensitized Solar Cells
This compound (KFeO₂) nanoparticles have been identified as a promising material for use as photoanodes in dye-sensitized solar cells (DSSCs). This interest stems from key properties of the material, particularly its narrow bandgap which is advantageous for solar energy conversion. A photoanode in a DSSC is a critical component, typically made of a semiconductor material, that supports the sensitizing dye and facilitates the transfer of electrons after the dye is excited by sunlight.
| Performance Metric | Value |
|---|---|
| Open-Circuit Voltage (Voc) | 0.84 V |
| Short-Circuit Current-Density (Jsc) | 4.72 mA cm-2 |
| Fill Factor (FF) | 64% |
| Power Conversion Efficiency (PCE) | 2.54% |
Table 1: Photovoltaic performance of a dye-sensitized solar cell (DSSC) using a KFeO₂ nanoparticle-based photoanode.
Exploration in Magnetic Recording Media
The magnetic properties of this compound (KFeO₂) have been investigated to determine its suitability for applications in magnetic recording media. smolecule.com For a material to be effective for long-term data storage, it must possess a high coercivity (Hc), which is the resistance of a magnetic material to becoming demagnetized.
In a study where KFeO₂ nanoparticles were synthesized via an egg white solution method and calcined at different temperatures (773 K, 873 K, and 973 K), their magnetic properties were analyzed. The results showed that the coercivity of the nanoparticles increased as the calcination temperature was raised. However, the measured coercivity values were found to be in the range of 3.51 to 16.89 kA·m⁻¹. This is significantly lower than the typical requirement for magnetic recording media, which necessitates a high coercivity in the range of 47–95 kA·m⁻¹ to ensure the stability of the recorded information over time.
Based on these findings, it was concluded that KFeO₂ nanoparticles synthesized through this particular method are not suitable for application in high-density magnetic recording media. The low coercivity means that the material can be too easily demagnetized, leading to data loss. The study also reported a low squareness ratio (Mr/Ms) between 0.06 and 0.11, suggesting a multi-domain magnetic structure, which is also not ideal for this application.
| Calcination Temperature (K) | Coercivity (Hc) (kA·m-1) | Required Range for Recording Media (kA·m-1) |
|---|---|---|
| 773 | 3.51 | 47 - 95 |
| 873 | - | |
| 973 | 16.89 |
Table 2: Coercivity values of KFeO₂ nanoparticles at different calcination temperatures compared to the required range for magnetic recording media.
Development of Chemical Sensors
This compound is also being explored for its potential in the development of advanced chemical sensors. Its unique electrical and chemical properties make it a candidate for creating sensitive and selective sensing devices.
One significant application is in the field of electrochemical biosensors. Researchers have successfully prepared a superionic conducting form of this compound (K₂Fe₄O₇) using hydrothermal methods and used it to modify a glassy carbon electrode. researchgate.net This modified electrode was then used to develop a sensor for detecting dopamine (B1211576), a critical neurotransmitter. researchgate.net The K₂Fe₄O₇-based sensor demonstrated excellent electrocatalytic activity towards the oxidation of dopamine. researchgate.net
The sensor exhibited a linear response to dopamine concentrations in the range of 1 µM to 140 µM, with a low detection limit of 0.22 µM (at a signal-to-noise ratio of 3). researchgate.net A key feature of this sensor is its high selectivity; it could accurately detect dopamine even in the presence of common interfering substances such as ascorbic acid (AA) and uric acid (UA). researchgate.netresearchgate.net The sensor also showed good reproducibility and stability, and it was successfully used to determine dopamine concentrations in bovine serum samples. researchgate.netresearchgate.net In a similar study, a K₂Fe₄O₇ modified electrode was also used to detect epinephrine, showing a wide linear range and a low detection limit of 0.27 μM, further demonstrating the versatility of this material in electrochemical sensing. researchgate.netrsc.org This research provides a new avenue for developing electrochemical biosensors based on ionic conducting solid materials like this compound. researchgate.net
| Sensor Characteristic | Value |
|---|---|
| Analyte | Dopamine |
| Linear Detection Range | 1 µM - 140 µM |
| Detection Limit (S/N = 3) | 0.22 µM |
| Selectivity | High, no interference from Ascorbic Acid, Uric Acid, Glucose |
Table 3: Performance characteristics of a K₂Fe₄O₇-based electrochemical sensor for dopamine detection. researchgate.net
Emerging Research Directions and Future Perspectives in Potassium Ferrite Studies
Synergistic Effects of Hybrid and Composite Materials Incorporating Potassium Ferrite (B1171679)
The development of hybrid and composite materials incorporating potassium ferrite is a burgeoning area of research, aimed at enhancing its intrinsic properties and creating multifunctional materials for advanced applications. By combining this compound with other materials such as carbon-based nanostructures and polymers, researchers can achieve synergistic effects that lead to improved performance.
One of the most promising areas is the creation of this compound-graphene nanocomposites. Templating ultrasmall this compound nanoparticles on graphene nanoflakes has been shown to be an effective method to prevent nanoparticle aggregation, which is a common issue in both characterization and application. acs.org This approach results in a composite material where ultrasmall this compound nanoparticles are bound to the graphene framework. acs.org These nanocomposites exhibit unique magnetic properties, including open magnetic hysteresis loops near room temperature, which are significantly different from conventional ultrasmall superparamagnetic iron oxide nanoparticles. acs.org The enhanced magnetic anisotropy energy density in these composites allows for magnetic ordering at relatively high temperatures. acs.org The synthesis of these composites can be achieved under mild conditions, a notable advancement compared to the harsh conditions typically required for bulk this compound synthesis. acs.org
The synergistic effects are not limited to magnetic properties. Composites of metal ferrites with graphene and graphene oxide are being explored for wastewater treatment due to their combined adsorptive and photocatalytic capabilities. researchgate.net The high surface area and excellent electrical properties of graphene complement the catalytic and magnetic nature of the ferrite, leading to enhanced degradation of contaminants and easy magnetic separation of the catalyst after use. researchgate.net
Furthermore, doping this compound with other elements is another strategy to create synergistic effects. For instance, doping this compound (K2Fe4O7) nanosheets with tin (Sn4+) has been shown to enhance their electrocatalytic properties for the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER). rsc.org Theoretical calculations suggest that the introduced Sn4+ acts as a highly active catalytic site, thereby improving the electrochemical performance. rsc.org
Polymer-based composites, such as polyethylene (B3416737) glycol (PEG) coated this compound nanoparticles, are also being investigated. The PEG coating can improve the biocompatibility of the nanoparticles, making them more suitable for biomedical applications. jcu.cz
A summary of representative this compound-based hybrid and composite materials and their synergistic effects is presented in the table below.
| Composite Material | Synergistic Effect | Potential Application |
| This compound/Graphene | Enhanced magnetic properties, prevention of nanoparticle aggregation. acs.org | Magnetic devices, catalysis. acs.org |
| Tin-doped this compound | Improved electrocatalytic activity for OER, ORR, and HER. rsc.org | Zn-air batteries, H2 production. rsc.org |
| PEG-coated this compound | Enhanced biocompatibility. jcu.cz | Biomedical applications. jcu.cz |
| Polypyrrole/rGO/Nickel Cobalt Ferrite | High specific capacitance. bohrium.com | Supercapacitors. bohrium.com |
In-situ and Operando Characterization Techniques for Dynamic Process Understanding
The use of in-situ and operando characterization techniques is crucial for gaining a dynamic understanding of the formation, decomposition, and operational mechanisms of this compound. These advanced analytical methods allow researchers to observe the material's properties and structural changes in real-time, under reaction conditions.
In-situ Mössbauer spectroscopy has proven to be a powerful tool for monitoring the phase composition of potassium ferrates during various processes. It has been used to study the thermal decomposition of potassium ferrate(VI) (K2FeO4) and the subsequent aging of the primary product, potassium ferrate(III) (KFeO2). aip.org These studies have shown that KFeO2 is unstable in humid air, reacting with water and carbon dioxide to form iron(III) oxide nanoparticles and potassium bicarbonate. aip.org The kinetics of this aging process were found to be significantly dependent on the relative air humidity. aip.org Furthermore, in-situ high-temperature Mössbauer spectroscopy, combined with thermogravimetry and differential scanning calorimetry, has provided the first experimental evidence for the participation of CO2 in the decomposition process of K2FeO4. acs.org
Variable-temperature X-ray diffraction (VT-XRD) is another key in-situ technique. VT-XRD measurements have demonstrated that potassium ferrate(VI) readily transforms to potassium iron oxide (KFeO2) upon heating. acs.org These in-situ XRD studies have also been instrumental in understanding the electrochemical behavior of potassium ferrate in batteries. For example, in-situ XRD has shown that potassium ferrate undergoes a complex and reversible phase transition from a crystalline to an amorphous state during the discharge and charge cycles in a battery. researchgate.net
The combination of these in-situ techniques provides a comprehensive picture of the dynamic processes. For instance, a combined approach using in-situ thermal analysis, high-temperature Mössbauer spectroscopy, and VT-XRD has been used to describe the thermal decomposition mechanism of K2FeO4 in static air, identifying the reaction intermediates and final products. acs.org
While techniques like thermogravimetric analysis (TGA) can provide sensitive information on reduction processes, in-situ XRD is essential for identifying the specific phases present at different stages. core.ac.uk However, the low concentration of certain phases, such as KFeO2, under reaction conditions can sometimes limit the utility of XRD, highlighting the need for complementary techniques like TGA. core.ac.uk
Development of Novel Synthesis Routes for Tailored Properties
The synthesis method employed to produce this compound plays a critical role in determining its structural, morphological, and functional properties. Consequently, the development of novel synthesis routes that allow for precise control over these characteristics is a major focus of current research. A variety of methods have been explored, each offering distinct advantages in terms of reaction conditions, particle size, and purity.
Sol-Gel Method: This is a widely used technique for synthesizing this compound nanoparticles. researchgate.netjmst.org It typically involves the use of metal nitrates, such as potassium nitrate (B79036) (KNO3) and iron(III) nitrate (Fe(NO3)3·9H2O), as precursors. jmst.org A chelating agent, such as citric acid or powdered coconut water, is often used to form a viscous gel, which is then dried and calcined at high temperatures (e.g., 500–800°C) to obtain the final product. researchgate.net The sol-gel method allows for good control over particle size and can produce nanoparticles in the range of 4–7 nm. researchgate.netjmst.org A proteic sol-gel route using powdered coconut water as a precursor represents a greener, more eco-friendly approach to this synthesis. mdpi.com
Combustion Method: This technique offers a rapid synthesis of this compound at lower temperatures compared to conventional ceramic methods. The process involves the exothermic reaction between metal nitrates and an organic fuel, such as glycine. Ignition of the mixture can produce phase-pure KFeO2 in a much shorter time frame, for example, within 2 hours at 600°C. This method is also energy-efficient and can yield smaller crystallite sizes (e.g., 32 nm), which is beneficial for catalytic applications due to the increased surface area.
Hydrothermal Synthesis: This method has been successfully used to prepare hexagonal this compound (K2Fe4O7) crystals of varying sizes. mdpi.com The hydrothermal process is considered environmentally friendly and can produce materials with high ion conductivity and excellent thermal stability. mdpi.com
Other Novel Routes: Researchers are continuously exploring new and simpler synthesis methods. A simple thermal process using natural waste ferrihydrite and KNO3 as precursors has been reported. researchgate.net Another innovative approach involves a simple egg white solution method, followed by calcination, to produce KFeO2 nanoparticles. researchgate.net This method has been shown to be effective in controlling the crystallinity and morphology of the nanoparticles by varying the calcination temperature. researchgate.net Additionally, a cleaner and greener chemical process for synthesizing alkali ferrates using gas-solid reactions in a fluidized bed has been designed. researchgate.net This method allows for better control of the highly exothermic synthesis reactions. researchgate.net
The table below summarizes some of the key synthesis routes and their main features.
| Synthesis Method | Precursors | Key Features | Resulting Properties |
| Sol-Gel | Potassium nitrate, Iron(III) nitrate, Citric acid/Powdered coconut water. researchgate.net | Good control over stoichiometry and particle size. researchgate.net | Nanoparticles (4-7 nm), orthorhombic structure. researchgate.netjmst.org |
| Combustion | Potassium nitrate, Iron(III) nitrate, Glycine. | Rapid, lower temperature, energy efficient. | Smaller crystallite size (32 nm), high purity. |
| Hydrothermal | Not specified | Environmentally friendly, control over crystal size. mdpi.com | Hexagonal K2Fe4O7 crystals, high thermal stability. mdpi.com |
| Egg White Solution | Not specified | Simple, low temperature. researchgate.net | Controllable crystallinity and morphology. researchgate.net |
Exploration of New Applications in Advanced Technologies
The unique properties of this compound, including its strong oxidizing capabilities, magnetic behavior, and catalytic activity, have led to the exploration of its use in a variety of advanced technologies. Research is ongoing to harness its potential in environmental remediation, energy storage, and biomedicine.
Environmental Remediation: Potassium ferrate(VI) (K2FeO4) is considered a powerful and environmentally friendly oxidizing agent for water and wastewater treatment. researchgate.netmade-in-china.commdpi.com It can effectively degrade a wide range of organic pollutants, including dyes, pharmaceuticals, and endocrine-disrupting chemicals. smolecule.comferr-tech.comresearchgate.net Its high redox potential allows it to oxidize contaminants that are resistant to other treatment methods. researchgate.netmdpi.com A significant advantage of using potassium ferrate is that its reduction product is non-toxic iron(III) hydroxide (B78521), which acts as a coagulant, removing suspended particles and heavy metals from the water. mdpi.comjeeng.net This dual functionality as both an oxidant and a coagulant makes it a promising multi-purpose water treatment chemical. researchgate.netjeeng.net this compound has also been investigated as a heterogeneous photo-Fenton catalyst for the degradation of dyes under visible light irradiation. mdpi.com
Energy Storage: this compound has attracted attention as a potential cathode material for "super-iron" batteries. wikipedia.org Its ability to undergo reversible electrochemical reactions makes it a candidate for high-capacity energy storage devices. researchgate.net Research into tin-doped this compound nanosheets has shown enhanced electrochemical performance, suggesting its potential for use in rechargeable Zn-air batteries. rsc.org
Biomedical Applications: The magnetic properties of this compound nanoparticles make them suitable for various biomedical applications. They have been studied for use in magnetic hyperthermia, a cancer therapy that uses magnetic nanoparticles to generate heat and destroy tumor cells. mdpi.com Additionally, their potential as drug delivery carriers is being explored, where the magnetic nanoparticles can be guided to a specific target in the body to release a therapeutic agent. mdpi.comsmolecule.com Functionalized this compound nanoparticles could also be used as contrast agents in diagnostic imaging. mdpi.comsmolecule.com Importantly, studies have shown that this compound nanoparticles can be biocompatible at certain concentrations, which is a crucial requirement for any in-vivo application. researchgate.netjmst.orgmdpi.com
Other Advanced Technologies: The applications of this compound extend beyond the areas mentioned above. It has been used in organic synthesis to oxidize primary alcohols. wikipedia.org Stabilized forms of potassium ferrate have been proposed for the removal of transuranic elements from aqueous solutions, an application relevant to nuclear waste remediation. wikipedia.org Furthermore, its properties suggest potential use in high-frequency applications and as a component in sensors.
The table below summarizes some of the emerging applications of this compound.
| Application Area | Specific Use | Key Properties Utilized |
| Environmental Remediation | Water and wastewater treatment, researchgate.netmade-in-china.com degradation of organic pollutants, smolecule.comferr-tech.com removal of heavy metals. ferr-tech.com | Strong oxidizing potential, formation of non-toxic coagulant byproduct. researchgate.netmdpi.comjeeng.net |
| Energy Storage | Cathode material in "super-iron" batteries, wikipedia.org Zn-air batteries. rsc.org | Reversible electrochemical activity. researchgate.net |
| Biomedicine | Magnetic hyperthermia, mdpi.com drug delivery, mdpi.comsmolecule.com diagnostic imaging. mdpi.comsmolecule.com | Magnetic properties, biocompatibility. researchgate.netjmst.orgmdpi.com |
| Organic Synthesis | Oxidation of primary alcohols. wikipedia.org | Oxidizing agent. wikipedia.org |
| Nuclear Waste Remediation | Removal of transuranic elements. wikipedia.org | Precipitation/coagulation. wikipedia.org |
Q & A
Q. What established synthesis methods are used for potassium ferrite nanoparticles, and how do they influence structural properties?
this compound (KFeO₂) nanoparticles are synthesized via sol-gel, coprecipitation, and hydrothermal methods. The sol-gel method, for instance, involves hydrolyzing metal alkoxide precursors, followed by calcination at controlled temperatures (e.g., 600–800°C) to achieve crystallinity . Parameters like pH, calcination duration, and precursor ratios directly affect particle size (10–50 nm) and morphology (spherical or agglomerated structures). For reproducibility, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical for optimizing thermal decomposition steps .
Q. How is this compound characterized to confirm phase purity and crystallinity?
Key techniques include:
- X-ray diffraction (XRD) : Identifies crystal structure (e.g., orthorhombic vs. cubic phases) and quantifies crystallite size using Scherrer’s equation .
- Transmission electron microscopy (TEM) : Provides nanoscale morphology and size distribution data .
- Fourier-transform infrared spectroscopy (FTIR) : Detects functional groups (e.g., Fe-O vibrational modes at ~580 cm⁻¹) .
- Magnetometry (VSM/SQUID) : Measures magnetic properties (e.g., saturation magnetization, coercivity) linked to crystallinity and defects .
Advanced Research Questions
Q. What experimental challenges arise in reproducing the magnetic properties of this compound nanoparticles across studies?
Discrepancies in magnetic data (e.g., saturation magnetization ranging from 15–45 emu/g) often stem from:
- Synthesis variability : Inconsistent calcination temperatures or precursor purity alter cation distribution in spinel structures .
- Surface effects : Smaller nanoparticles (<20 nm) exhibit reduced magnetization due to spin canting or surface oxidation .
- Characterization limitations : Synchrotron-based X-ray absorption spectroscopy (XAS) is recommended to resolve local electronic and magnetic environments .
Q. How can contradictions in cytotoxicity data for this compound nanoparticles be resolved methodologically?
Conflicting cytotoxicity results (e.g., cell viability >80% vs. <50% at 100 µg/mL) arise from:
- Dosage metrics : Normalize toxicity thresholds to surface area or particle number, not mass concentration .
- Cell-line specificity : Use standardized cell lines (e.g., HEK293 or HeLa) and exposure times (24–72 hours) .
- Statistical rigor : Apply Student’s t-test with p <0.05 significance and report mean ± standard deviation (SD) for triplicate experiments .
Q. What advanced characterization techniques are emerging for this compound nanostructures?
Cutting-edge tools include:
- Synchrotron radiation-based spectroscopy : X-ray photoelectron spectroscopy (XPS) and XAS probe oxidation states (Fe²⁺/Fe³⁺) and coordination geometry .
- In situ TEM : Observes real-time structural changes under thermal or magnetic stimuli .
- Neutron diffraction : Resolves oxygen sublattice distortions impacting magnetic anisotropy .
Methodological Guidelines for Data Interpretation
Q. How should researchers address discrepancies in thermal decomposition profiles of this compound precursors?
- Baseline correction : Account for atmospheric effects (e.g., N₂ vs. O₂) in TGA/DTA curves to avoid misinterpreting mass-loss steps .
- Kinetic analysis : Apply the Kissinger method to calculate activation energies for decomposition stages .
Q. What protocols ensure reproducibility in biocompatibility assays?
- Positive/negative controls : Include reference materials (e.g., Fe₃O₄ nanoparticles) and blank samples .
- Purity validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm absence of toxic impurities (e.g., residual KOH) .
Data Contradiction Analysis Framework
This framework ensures systematic resolution of common discrepancies in this compound research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
